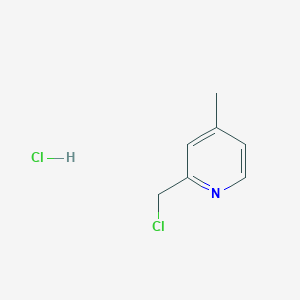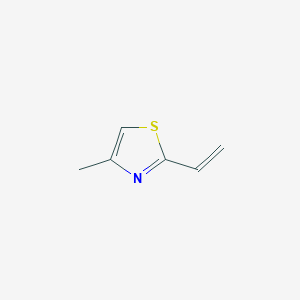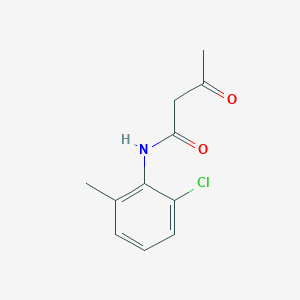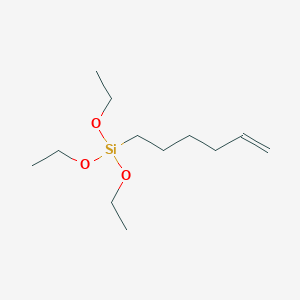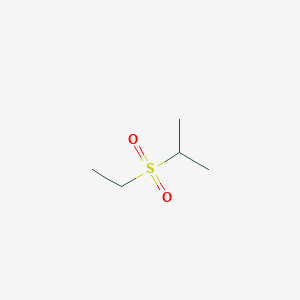
エチルイソプロピルスルホン
概要
説明
Ethyl Isopropyl Sulfone, also known as 2-(Ethylsulfonyl)propane, is an organosulfur compound with the molecular formula C5H12O2S. It is characterized by the presence of a sulfonyl group (SO2) attached to an ethyl and an isopropyl group. This compound is known for its stability and versatility in various chemical reactions .
科学的研究の応用
Ethyl Isopropyl Sulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: It serves as a model compound for studying the behavior of sulfones in biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfone-based pharmaceuticals.
Industry: It is used in the production of high-performance materials, including polymers and resins
作用機序
Target of Action
Ethyl Isopropyl Sulfone is an organic compound . It is primarily used as a solvent, a catalyst for alcohol condensation reactions, and an intermediate in organic synthesis . Therefore, the primary targets of Ethyl Isopropyl Sulfone are the reactants in these chemical reactions.
Mode of Action
As a solvent, Ethyl Isopropyl Sulfone dissolves other substances, thereby facilitating chemical reactions . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process . As an intermediate, it participates in the reaction to form the final product .
Biochemical Pathways
It is known that sulfones, in general, are versatile synthetic intermediates in organic chemistry . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .
Pharmacokinetics
It is known that ethyl isopropyl sulfone is soluble in many organic solvents, such as alcohols, ethers, and ketones, but insoluble in water . This suggests that its bioavailability could be influenced by its solubility properties.
Result of Action
The molecular and cellular effects of Ethyl Isopropyl Sulfone’s action are largely dependent on the specific chemical reactions it is involved in. For instance, in the synthesis of polymers, Ethyl Isopropyl Sulfone can be used to produce polyethersulfone materials .
生化学分析
Biochemical Properties
Ethyl Isopropyl Sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a solvent in organic synthesis and as a catalyst in alcohol condensation reactions . The interactions between Ethyl Isopropyl Sulfone and these biomolecules are primarily based on its ability to dissolve in organic solvents and its reactivity with other chemical groups.
Cellular Effects
Ethyl Isopropyl Sulfone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability of supercapacitors at high voltages and temperatures, which suggests its potential impact on cellular electrochemical stability
Molecular Mechanism
The molecular mechanism of Ethyl Isopropyl Sulfone involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethyl Isopropyl Sulfone can act as an electron-withdrawing group, which facilitates various chemical reactions . Its ability to stabilize adjacent carbanions and function as a good leaving group makes it a versatile intermediate in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl Isopropyl Sulfone change over time. The compound is known for its stability and resistance to degradation under standard laboratory conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can form a passivation layer on electrode surfaces, preventing further degradation . This property is particularly useful in maintaining the stability of supercapacitors over extended periods.
Dosage Effects in Animal Models
The effects of Ethyl Isopropyl Sulfone vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . The threshold effects observed in these studies highlight the importance of careful dosage regulation when using Ethyl Isopropyl Sulfone in experimental settings.
Metabolic Pathways
Ethyl Isopropyl Sulfone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization within the body . The compound’s metabolic pathways include its conversion into other sulfone derivatives, which can then participate in further biochemical reactions. Its effects on metabolic flux and metabolite levels are significant, as it can influence the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, Ethyl Isopropyl Sulfone is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its solubility in organic solvents and its reactivity with other chemical groups. The compound’s distribution within cells is crucial for its biochemical activity and overall function.
Subcellular Localization
Ethyl Isopropyl Sulfone’s subcellular localization is determined by its targeting signals and post-translational modifications . It is primarily localized in specific compartments or organelles where it can exert its biochemical effects. The compound’s activity and function are influenced by its precise localization within the cell, which is essential for its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl Isopropyl Sulfone can be synthesized through several methods. One common approach involves the oxidation of thioethers. For instance, the oxidation of ethyl isopropyl sulfide using hydrogen peroxide or other oxidizing agents can yield Ethyl Isopropyl Sulfone . Another method involves the sulfonylation of isopropyl ethyl sulfide using sulfonyl chlorides in the presence of a base .
Industrial Production Methods: In industrial settings, the production of Ethyl Isopropyl Sulfone often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the controlled oxidation of thioethers under specific temperature and pressure conditions to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: Ethyl Isopropyl Sulfone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to thioethers under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonyl group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides and bases such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and higher sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfones depending on the nucleophile used.
類似化合物との比較
Dimethyl Sulfone: Similar in structure but with two methyl groups instead of ethyl and isopropyl groups.
Ethyl Methyl Sulfone: Contains an ethyl and a methyl group attached to the sulfonyl group.
Isopropyl Methyl Sulfone: Contains an isopropyl and a methyl group attached to the sulfonyl group.
Uniqueness: Ethyl Isopropyl Sulfone is unique due to its specific combination of ethyl and isopropyl groups, which imparts distinct chemical properties and reactivity compared to other sulfones. This makes it particularly useful in specialized applications where these properties are advantageous .
特性
IUPAC Name |
2-ethylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-4-8(6,7)5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKKQZIFDSEMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617324 | |
| Record name | 2-(Ethanesulfonyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4853-75-2 | |
| Record name | 2-(Ethylsulfonyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4853-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethanesulfonyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl Isopropyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl Isopropyl Sulfone a promising electrolyte solvent for high-temperature applications in energy storage?
A1: Ethyl Isopropyl Sulfone exhibits excellent thermal and electrochemical stability, a crucial characteristic for high-temperature applications. Research shows it enables high capacitance retention in electric double-layer capacitors (EDLCs) even after prolonged exposure to elevated temperatures. For instance, an EDLC utilizing an Ethyl Isopropyl Sulfone-based electrolyte retained 68% of its initial capacitance after 500 hours at 60°C and 3.4 V. [] This impressive stability stems from the decomposition products of Ethyl Isopropyl Sulfone, which form a passivation layer on the electrode surface, hindering further degradation. []
Q2: Can Ethyl Isopropyl Sulfone be utilized in fluorine-free energy storage devices?
A2: Yes, Ethyl Isopropyl Sulfone has proven successful in developing entirely fluorine-free lithium-ion capacitors (LICs) suitable for high-temperature operation. [] When combined with lithium bis(oxalato)borate, it forms a novel, non-toxic electrolyte that effectively mitigates aluminum anodic dissolution, a common challenge in these devices. []
Q3: How does Ethyl Isopropyl Sulfone compare to conventional electrolytes like organic carbonates in lithium-ion battery applications?
A3: While Ethyl Isopropyl Sulfone demonstrates higher oxidative stability compared to organic carbonates, its high viscosity and incompatibility with graphitic anodes pose challenges. [] Research suggests incorporating additives like fluoroethylene carbonate (FEC) or co-solvents like ethylene acetate (EA) can improve the performance of Ethyl Isopropyl Sulfone-based electrolytes in graphite-based lithium-ion batteries. [] These findings highlight the ongoing efforts to optimize Ethyl Isopropyl Sulfone for broader battery applications.
Q4: How does temperature impact the electrochemical behavior of EDLCs containing Ethyl Isopropyl Sulfone-based electrolytes?
A4: Ongoing research investigates the intricate relationship between temperature and the electrochemical behavior of EDLCs utilizing Ethyl Isopropyl Sulfone-based electrolytes. [] Understanding this interplay is critical for optimizing device performance and lifespan across various operating temperatures.
Q5: Can Ethyl Isopropyl Sulfone be used in combination with other solvents for EDLC electrolytes?
A5: Preliminary research suggests that mixtures of Ethyl Isopropyl Sulfone with other solvents, such as acetonitrile, could offer potential benefits for EDLC electrolytes. [] Further investigation is necessary to evaluate the performance and feasibility of such mixtures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



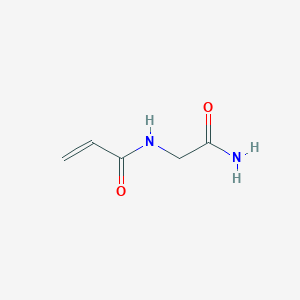

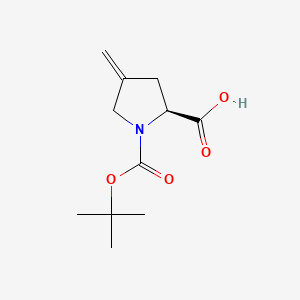




![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)
![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)
